molecular formula C9H5F5O B12092739 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone CAS No. 50562-07-7

2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone

Cat. No.: B12092739
CAS No.: 50562-07-7
M. Wt: 224.13 g/mol
InChI Key: YERNOZMNNPBKCB-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone is an organic compound with the molecular formula C9H5F5O It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, making it a fluorinated ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone typically involves the introduction of fluorine atoms into the molecular structure. One common method is the reaction of 3-(trifluoromethyl)benzaldehyde with difluoromethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong interactions with biological molecules, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone is unique due to the specific arrangement of its fluorine atoms, which imparts distinct chemical and physical properties. This unique structure can lead to different reactivity and interactions compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERNOZMNNPBKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229189
Record name 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50562-07-7
Record name 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50562-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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